A Comprehensive Technical Guide to the Physicochemical Properties of 2-Amino-4-(chloromethyl)thiazole hydrochloride
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Amino-4-(chloromethyl)thiazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-(chloromethyl)thiazole hydrochloride is a crucial heterocyclic building block in medicinal chemistry and drug development. Its reactive chloromethyl group and the inherent biological significance of the 2-aminothiazole scaffold make it a valuable intermediate for the synthesis of a wide array of pharmaceutical compounds, including but not limited to antibacterial, antifungal, and anticancer agents. This technical guide provides an in-depth overview of the core physicochemical properties of 2-Amino-4-(chloromethyl)thiazole hydrochloride, offering essential data and experimental insights for researchers and developers in the pharmaceutical and chemical industries.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Amino-4-(chloromethyl)thiazole hydrochloride is presented in the table below. These properties are fundamental for understanding the compound's behavior in various experimental and manufacturing settings.
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₅ClN₂S·HCl | [1][2] |
| Molecular Weight | 185.07 g/mol | [1][2] |
| Appearance | White to off-white solid | [3][4] |
| Melting Point | 141-143 °C | [4] |
| Solubility | Soluble in water, alcohols, and diethyl ether.[5] Specific quantitative data is not readily available in the literature. For related 2-aminothiazole compounds, solubility is noted to be pH-dependent.[6] | |
| pKa | Specific pKa data for this compound is not available in the cited literature. However, studies on related 5-substituted 2-aminothiazoles indicate that protonation occurs at the endocyclic nitrogen atom.[7] | |
| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2-8°C. | [4] |
Synthesis
The primary synthetic route to 2-Amino-4-(chloromethyl)thiazole and its hydrochloride salt is a variation of the Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone with a thiourea derivative.[8][9][10]
A plausible synthetic workflow for 2-Amino-4-(chloromethyl)thiazole hydrochloride is outlined below.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of 2-Amino-4-(chloromethyl)thiazole hydrochloride are crucial for its successful application in research and development.
Synthesis via Hantzsch Thiazole Synthesis
This protocol is a generalized procedure based on the well-established Hantzsch thiazole synthesis.[8][10]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea in a suitable solvent such as ethanol.
-
Addition of α-Haloketone: To the stirred solution, add an equimolar amount of 1,3-dichloroacetone dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of the Free Base: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the free base, 2-Amino-4-(chloromethyl)thiazole.
-
Purification of the Free Base: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Formation of the Hydrochloride Salt: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent.
-
Final Product Isolation: The hydrochloride salt will precipitate out of the solution. Collect the precipitate by filtration, wash with a non-polar solvent (e.g., cold diethyl ether), and dry in a vacuum desiccator to yield 2-Amino-4-(chloromethyl)thiazole hydrochloride.
Determination of Melting Point
The melting point is a critical parameter for assessing the purity of a crystalline solid.
-
Sample Preparation: Finely powder a small amount of the dried 2-Amino-4-(chloromethyl)thiazole hydrochloride.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating and Observation: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point. Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
Solubility Assessment (Qualitative)
A general protocol for assessing the qualitative solubility of the compound in various solvents.
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).
-
Procedure: To approximately 1 mg of 2-Amino-4-(chloromethyl)thiazole hydrochloride in a small test tube, add the selected solvent dropwise (up to 1 mL), vortexing after each addition.
-
Observation: Observe and record whether the compound dissolves completely. Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the amount of solvent required.
Stability Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug intermediate and to develop stability-indicating analytical methods.[11][12]
A general protocol for a forced degradation study is as follows:
-
Sample Preparation: Prepare stock solutions of 2-Amino-4-(chloromethyl)thiazole hydrochloride in a suitable solvent system.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat if necessary.
-
Alkaline Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) and heat if necessary.
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid sample and a solution of the sample to elevated temperatures (e.g., 60°C).
-
Photolytic Degradation: Expose the solid sample and a solution of the sample to UV and visible light.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Data Evaluation: Analyze the chromatograms to identify and quantify any degradation products formed. This information helps in elucidating the degradation pathways and the intrinsic stability of the compound.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic proton on the thiazole ring, the protons of the chloromethyl group, and the protons of the amino group. The chemical shifts would be influenced by the electron-withdrawing effects of the substituents and the thiazole ring itself.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms of the thiazole ring and the chloromethyl group.[19][20]
-
FTIR: The infrared spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the amino group, C=N and C=C stretching of the thiazole ring, and the C-Cl stretching of the chloromethyl group.[14][17][18][21]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the free base, 2-Amino-4-(chloromethyl)thiazole, and fragmentation patterns characteristic of the thiazole ring and the loss of the chloromethyl group.[16][22][23]
Conclusion
2-Amino-4-(chloromethyl)thiazole hydrochloride is a fundamentally important intermediate in the synthesis of numerous biologically active compounds. A thorough understanding of its physicochemical properties, synthetic routes, and stability is paramount for its effective utilization in drug discovery and development. This technical guide consolidates the available information and provides generalized experimental protocols to aid researchers in their work with this versatile compound. Further detailed experimental studies are warranted to fully quantify properties such as solubility and pKa, and to perform a comprehensive forced degradation analysis.
References
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- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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